

# Application Note: Detection and Quantification of Metsulfuron-methyl by HPLC-UV

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## Compound of Interest

Compound Name: *Metsulfuron-methyl*

Cat. No.: *B1676535*

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## Abstract

This application note details a robust and validated method for the detection and quantification of the sulfonylurea herbicide, **Metsulfuron-methyl**, in various matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol is applicable for the analysis of technical grade **Metsulfuron-methyl**, its formulations, and for residue analysis in environmental samples such as soil and water. The method is sensitive, selective, and demonstrates excellent linearity and recovery.

## Introduction

**Metsulfuron-methyl** is a widely used pre- and post-emergence herbicide for the control of broadleaf weeds in a variety of crops.<sup>[1]</sup> Due to its high efficacy at low application rates and its persistence in certain soil types, there is a critical need for a reliable analytical method to monitor its presence in the environment and ensure food safety.<sup>[1]</sup> This document provides a detailed protocol for the determination of **Metsulfuron-methyl** using reverse-phase HPLC with UV detection, a technique known for its accuracy and reliability in quantifying pesticide residues.

## Principle

The method is based on the separation of **Metsulfuron-methyl** from a sample matrix using a reverse-phase HPLC column. The quantification is achieved by detecting the analyte using a UV detector at a specific wavelength where **Metsulfuron-methyl** exhibits maximum

absorbance. An external standard calibration is used to determine the concentration of **Metsulfuron-methyl** in the sample.

## Experimental

### Reagents and Materials

- **Metsulfuron-methyl** analytical standard: Purity >98%
- Acetonitrile: HPLC grade
- Water: HPLC grade or deionized water
- Methanol: HPLC grade
- Phosphoric acid (85%): Analytical grade[2]
- Acetic acid (glacial): Analytical grade
- Syringe filters: 0.22 µm or 0.45 µm PTFE[2]

### Apparatus

- High-Performance Liquid Chromatograph (HPLC): Equipped with a UV-Vis detector, pump, and autosampler.
- HPLC Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Ultrasonic bath[2]
- Analytical balance
- Volumetric flasks and pipettes
- pH meter

### Sample Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Metsulfuron-methyl** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
- Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3]
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).[3]
- Adjust the pH of the water sample to approximately 3-4 with acetic acid.[4]
- For low concentrations, a solid-phase extraction (SPE) step may be necessary for cleanup and concentration.
- Filter the sample through a 0.45 µm syringe filter prior to injection.
- Air-dry the soil sample and pass it through a 2 mm sieve.[3]
- Weigh a representative sample (e.g., 20 g) into a flask.
- Extract the sample by shaking with 50 mL of 80% methanol in deionized water containing 0.5% glacial acetic acid for 1 hour.[3]
- Filter the extract and repeat the extraction process on the soil residue.[3]
- Combine the filtrates, concentrate the extract, and redissolve the residue in a known volume of methanol for HPLC analysis.[3]

## Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of **Metsulfuron-methyl**:

Parameter	Condition 1	Condition 2
Column	C8 Reverse-Phase	C18 Reverse-Phase[3][5]
Mobile Phase	Acetonitrile : Water (35:65 v/v), pH adjusted to 3 with Phosphoric Acid[2][6]	Methanol : Water (70:30 v/v), containing 1% glacial acetic acid[3]
Flow Rate	1.0 mL/min[7]	1.0 mL/min[3]
Injection Volume	20 µL[3]	20 µL[3]
UV Detection	254 nm[2][6]	230 nm[3]
Column Temperature	Ambient	Ambient
Retention Time	Analyte-specific, to be determined with standard injection	Approximately 4.3 minutes[3]

## Quantitative Data

The performance of the HPLC-UV method for the quantification of **Metsulfuron-methyl** is summarized in the tables below.

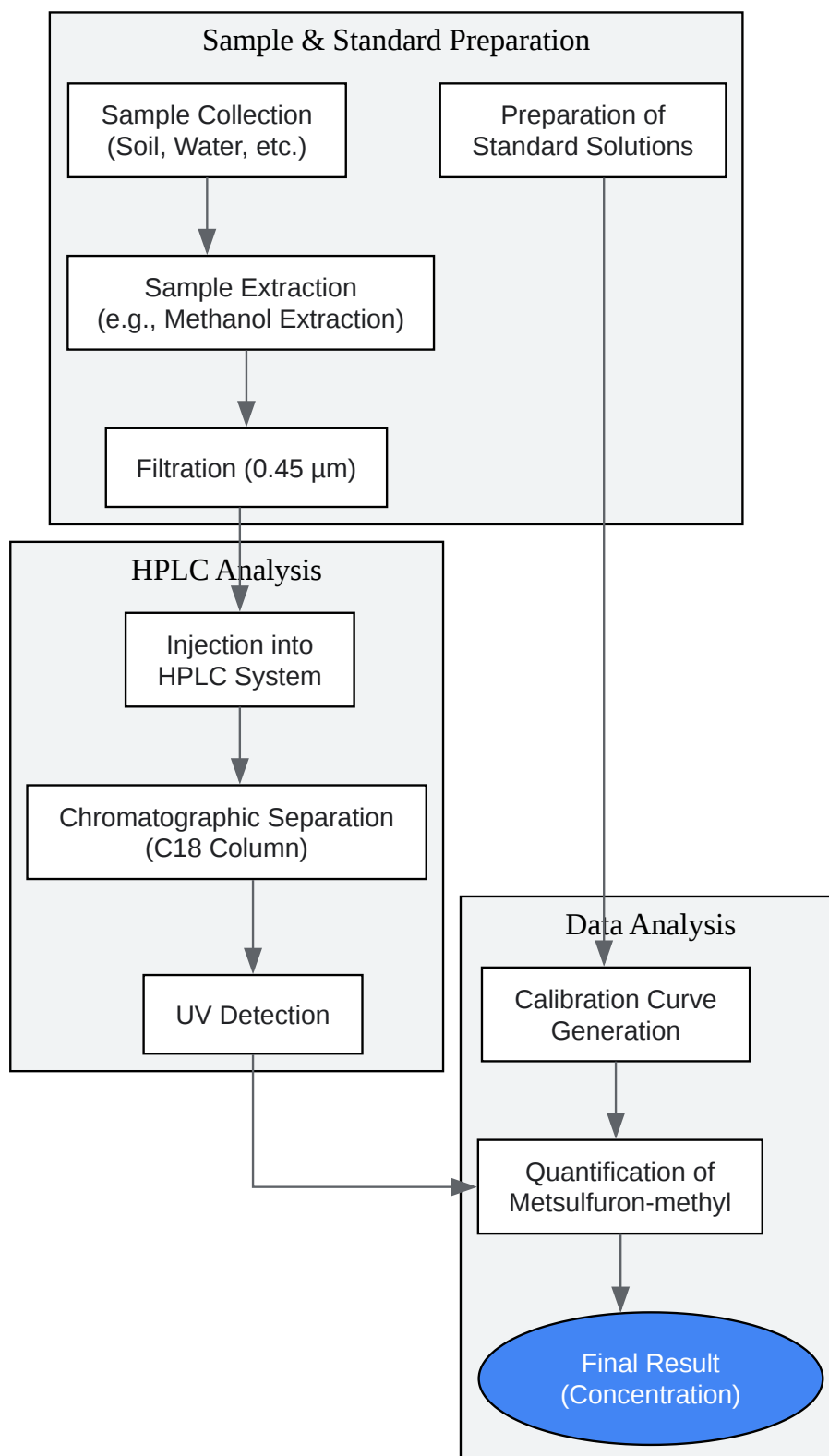
Table 1: Linearity and Correlation

Concentration Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	Reference
100 - 500	0.999	[5]
0.01 - 2.0	0.99	[3]

Table 2: Recovery in Different Matrices

Matrix	Fortification Level (µg/g)	Recovery (%)	Reference
Soil	0.25	86.0	<a href="#">[3]</a>
0.50	83.0	<a href="#">[3]</a>	
1.00	84.2	<a href="#">[3]</a>	
Wheat Straw	0.25	81.6	<a href="#">[3]</a>
0.50	83.5	<a href="#">[3]</a>	
1.00	80.0	<a href="#">[3]</a>	
Wheat Grain	0.25	80.6	<a href="#">[3]</a>
0.50	79.0	<a href="#">[3]</a>	
1.00	78.0	<a href="#">[3]</a>	

## Experimental Workflow



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